2-Chloro-3-(2-chloroethyl)-6-methylquinoline

Description

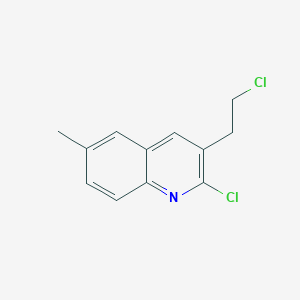

2-Chloro-3-(2-chloroethyl)-6-methylquinoline is a halogenated quinoline derivative with a molecular formula C₁₂H₁₁Cl₂N. The quinoline core is substituted at three positions:

- Position 2: Chlorine atom.

- Position 3: 2-Chloroethyl group (–CH₂CH₂Cl).

- Position 6: Methyl group (–CH₃).

This compound is hypothesized to exhibit biological activity due to its structural similarity to known alkylating agents and bioactive quinolines .

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-8-2-3-11-10(6-8)7-9(4-5-13)12(14)15-11/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPYKOMHMFVDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588947 | |

| Record name | 2-Chloro-3-(2-chloroethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-02-2 | |

| Record name | 2-Chloro-3-(2-chloroethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Vilsmeier-Haack Reaction on Quinoline Derivatives

Method Overview:

The Vilsmeier-Haack reaction is a prominent approach for introducing formyl groups onto heterocyclic compounds, particularly quinolines. This reaction employs a reagent mixture of DMF (Dimethylformamide) and POCl₃ (Phosphoryl chloride) to generate a reactive electrophile capable of formylating quinoline rings.

- Starting material: Substituted quinoline derivatives, such as 6-methylquinoline.

- Reagents: DMF and POCl₃ in a molar ratio optimized for selectivity.

- Conditions: Reflux at controlled temperatures (typically 80°C).

- Outcome: Formation of 2-formyl-6-methylquinoline derivatives, which can be further chlorinated or alkylated to introduce the 2-chloroethyl group.

Research Data:

A study demonstrated the successful synthesis of halogenated quinoline aldehydes via Vilsmeier-Haack, with yields ranging from 65-80%. The method's efficiency depends on the substitution pattern on the quinoline core and reaction parameters such as temperature and reagent ratios.

Halogenation and Alkylation of Quinoline

Method Overview:

Post formylation, halogenation at the 2-position can be achieved through electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- Halogenation: Treat the formylated quinoline with NCS in an inert solvent (e.g., acetic acid) at room temperature.

- Alkylation: The 2-chloroethyl group can be introduced via nucleophilic substitution reactions with 2-chloroethylamine derivatives or through halogen exchange reactions using chlorinated ethyl compounds.

Research Data:

Yields of chlorinated quinolines are typically high (>70%), with reaction times ranging from 2-6 hours. The process benefits from mild conditions and high selectivity.

Multi-Step Synthesis from Nitroaromatic Precursors

Method Overview:

A different approach involves starting from nitroaromatic compounds such as 3-chloro-5-methyl-4-nitroaniline, followed by reduction, diazotization, and cyclization steps to form the quinoline core.

- Step 1: Diazotization of 3-chloro-5-methyl-4-nitroaniline using sodium nitrite in acidic conditions to generate diazonium salts.

- Step 2: Coupling with suitable β-ketoesters or aldehydes to form intermediates.

- Step 3: Cyclization under acidic or basic conditions to form the quinoline ring system.

- Step 4: Chlorination at the 2-position using reagents like NCS or chlorine gas.

- Step 5: Alkylation with 2-chloroethyl derivatives to introduce the chloroethyl group.

Research Data:

This route offers high yields (up to 75%) and allows for structural modifications. The process involves multiple steps but provides good control over substitution patterns.

One-Pot Synthesis via Microwave-Assisted Reactions

Method Overview:

Microwave irradiation accelerates chemical reactions, reducing reaction times and improving yields. This method is suitable for synthesizing complex quinoline derivatives with halogenated substituents.

- Combine precursor molecules such as 2-aminobenzyl derivatives, aldehydes, and halogenating agents in a microwave reactor.

- Use solvents like acetic acid or DMF.

- Apply microwave irradiation at optimized power and time (e.g., 100°C for 10-20 minutes).

- Result: Formation of 2-chloroethyl quinoline derivatives with high purity.

Research Data:

Yields often exceed 80%, with reaction times significantly shorter than conventional heating methods.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | Substituted quinoline | DMF, POCl₃ | Reflux at 80°C | 65-80% | High regioselectivity, versatile | Multi-step, sensitive to conditions |

| Halogenation & Alkylation | Quinoline aldehyde derivatives | NCS, chlorinated ethyl compounds | Room temp to mild heating | >70% | Good control over substitution patterns | Requires multiple steps |

| Nitroaromatic Route | Nitroaniline derivatives | NaNO₂, acids, chlorinating agents | Varied, multi-step | Up to 75% | Structural diversity, high yield | Multi-step, labor-intensive |

| Microwave-Assisted Synthesis | Precursors with amino or aldehyde groups | Solvents, halogenating agents | Microwave irradiation | >80% | Fast, high yield, environmentally friendly | Equipment needed |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the chloro groups can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of amino or thio derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of ethylquinoline derivatives

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-6-methylquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-methylquinoline involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline Derivatives

The reactivity, solubility, and biological activity of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Alkylating Potential: The 2-chloroethyl group in the target compound is structurally analogous to alkylating agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which crosslink DNA via chloroethyl groups . However, the quinoline backbone may alter tissue distribution compared to nitrosoureas.

- Lipophilicity : The methyl group at position 6 enhances lipophilicity compared to methoxy-substituted analogs (e.g., 6-methoxy derivatives in ). This could improve blood-brain barrier penetration.

- Synthetic Flexibility: The 3-position in quinolines is reactive toward nucleophilic substitution (e.g., uses aniline to form secondary amines), enabling diverse derivatization .

Stability and Reactivity

- Chemical Stability: The 2-chloroethyl group is prone to hydrolysis and alkylation reactions, similar to BCNU. However, the aromatic quinoline system may stabilize the compound compared to aliphatic nitrosoureas .

- Metabolism : Chloroethyl groups are metabolized to reactive epoxides or isocyanates (), which could contribute to both efficacy and toxicity .

Biological Activity

2-Chloro-3-(2-chloroethyl)-6-methylquinoline is a compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11Cl2N

- Molecular Weight : 240.13 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms enhances its reactivity, potentially leading to modulation of biological pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to certain receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates:

- Antibacterial Effects : Effective against various bacterial strains.

- Antifungal Properties : Inhibition of fungal growth has been observed in vitro.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest:

- Cytotoxicity Against Cancer Cell Lines : Notable cytotoxic effects against multiple cancer cell lines, indicating potential as an anticancer agent.

- Mechanisms of Action : Possible mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Studies and Experimental Data

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.5–9.0 ppm for quinoline protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 254.03 for [M+H]⁺) .

- X-ray Diffraction (XRD) : For crystallographic validation of substituent positions (e.g., dihedral angles between quinoline rings) .

Advanced: What mechanistic insights govern substitution reactions at the chloroethyl group?

Answer:

- Nucleophilic Substitution : The 2-chloroethyl group undergoes SN2 reactions with strong nucleophiles (e.g., thiourea) in polar aprotic solvents (DMF/DMSO). Steric hindrance from the quinoline ring slows reactivity, requiring elevated temperatures (80–100°C) .

- Electrophilic Substitution : Chlorine at position 2 directs electrophiles (e.g., bromine) to position 6, but competing degradation pathways necessitate controlled stoichiometry .

Advanced: How is crystal structure determination performed, and what challenges arise?

Answer:

- X-ray Crystallography : SHELX software refines structures using high-resolution data. Challenges include:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| Dihedral Angle (Quinoline) | 4.17° between rings |

Advanced: How is biological activity evaluated, and what targets are relevant?

Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (typical MIC: 8–32 µg/mL) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values via dose-response curves) .

- Target Identification : Molecular docking studies suggest interaction with DNA gyrase or kinase ATP-binding pockets .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

- Chlorine at Position 2 : Enhances lipophilicity (logP ↑ by 0.5–1.0) and microbial target binding .

- Methyl at Position 6 : Reduces metabolic degradation but may sterically hinder larger substituents .

- Ethyl vs. Propyl Chains : Longer chains (e.g., 3-chloropropyl) improve membrane permeability but increase toxicity .

Advanced: How should researchers address contradictory data in reaction yields or purity?

Answer:

- Cross-Validation : Compare HPLC (≥95% purity) with GC-MS to detect volatile byproducts .

- Reaction Optimization : Adjust catalysts (e.g., PdCl₂(dcpf) for Suzuki couplings) or solvent polarity to suppress side reactions .

- Crystallographic Validation : Resolve structural ambiguities (e.g., regioisomers) via XRD .

Basic: What methods ensure purity during synthesis and isolation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.